![molecular formula C8H7BO3 B2545330 1-羟基-1,3-二氢苯并[c][1,2]氧杂硼杂环戊烯-5-甲醛 CAS No. 1268336-37-3](/img/structure/B2545330.png)

1-羟基-1,3-二氢苯并[c][1,2]氧杂硼杂环戊烯-5-甲醛

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

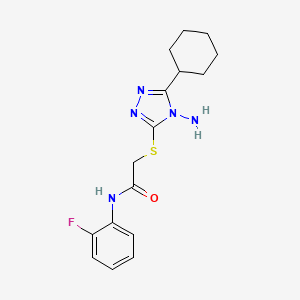

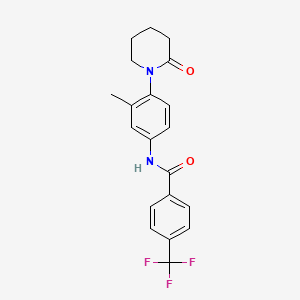

1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborole-5-carbaldehyde is a compound that can be synthesized from ortho-functionalized arylboronic acids. The compound is characterized by a borole ring, which is a cyclic structure containing boron, and a carbaldehyde group. The presence of the hydroxy group and the carbaldehyde functional group suggests that it may have interesting chemical properties and potential applications in organic synthesis.

Synthesis Analysis

The synthesis of related 1,3-dihydro-1-hydroxybenzo[c][2,1]oxaboroles can be achieved through the reaction of ortho-lithiated derivatives of protected phenylboronic acids with benzaldehydes. This method provides a convenient access to various ortho-functionalized arylboronic acids and their corresponding oxaboroles, which exhibit a high rotational barrier around the Caryl bond .

Molecular Structure Analysis

The molecular structure of sterically hindered 1,3-dihydro-1-hydroxybenzo[c][2,1]oxaboroles has been reported, indicating that these compounds can exhibit diverse solid-state molecular structures. These structures range from planar open forms with hydrogen-bonded carbonyl groups to cyclic oxaborole derivatives, depending on the substituents present on the phenyl ring .

Chemical Reactions Analysis

The tautomeric equilibrium between functionalized 2-formylphenylboronic acids and the corresponding 1,3-dihydro-1,3-dihydroxybenzo[c][2,1]oxaboroles has been observed. This equilibrium involves a rearrangement in solution, which has been studied using X-ray analyses and variable-temperature NMR spectroscopy. The equilibrium constants, as well as the enthalpies and entropies of tautomerization, have been determined, providing insight into the reactivity and stability of these compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,3-dihydro-1-hydroxybenzo[c][2,1]oxaboroles and related compounds are influenced by their molecular structure. The presence of the boron atom within the ring structure imparts unique characteristics to these compounds, such as the aforementioned high rotational barrier and the ability to undergo tautomeric rearrangements. The solid-state molecular structures, as revealed by X-ray analyses, also suggest that these compounds can form various types of intermolecular interactions, which could affect their melting points, solubility, and reactivity .

科学研究应用

含硼聚合物

1-羟基-1,3-二氢苯并[c][1,2]氧杂硼杂环戊烯-6-羧酸可用作含硼聚合物的单体。这些聚合物可能在材料科学中得到应用,例如涂料、粘合剂或药物递送系统。硼的掺入赋予了独特的性质,包括热稳定性和阻燃性。

[1-羟基-1,3-二氢苯并[c][1,2]氧杂硼杂环戊烯-6-羧酸 ](https://www.tcichemicals.com/US/en/p/D6270) 是一种白色至淡黄色粉末或晶体,熔点为217°C。由于其具有刺激皮肤和眼睛的潜在风险,因此在操作时务必小心。 安全预防措施包括在处理此化合物时佩戴防护手套和护眼罩

作用机制

While the specific mechanism of action for 1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborole-5-carbaldehyde is not known, related compounds have shown antimicrobial activity. For example, N-(1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-6-yl)(hetero)aryl-2-carboxamides have been tested as potential inhibitors of Mycobacterial Leucyl-tRNA Synthetase .

未来方向

The development of new antimycobacterial agents has led to the synthesis of a series of N-(1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-6-yl)(hetero)aryl-2-carboxamides . These compounds have shown promising results in vitro against a panel of clinically important fungi and bacteria, including mycobacteria . This suggests that 1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborole-5-carbaldehyde and related compounds may have potential applications in the development of new antimicrobial agents.

属性

IUPAC Name |

1-hydroxy-3H-2,1-benzoxaborole-5-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BO3/c10-4-6-1-2-8-7(3-6)5-12-9(8)11/h1-4,11H,5H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSNJFWSWOIPDRU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(C2=C(CO1)C=C(C=C2)C=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.95 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-([2,2'-bifuran]-5-ylmethyl)cyclopropanecarboxamide](/img/structure/B2545247.png)

![1-[(2,4-dichloro-3-methylphenyl)sulfonyl]-1H-pyrazole](/img/structure/B2545250.png)

![2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}acetamide](/img/structure/B2545252.png)

![N-(2,6-Difluorophenyl)-4-[3-(3,5-dimethylpyrazol-1-yl)-6-oxopyridazin-1-yl]piperidine-1-carboxamide](/img/structure/B2545256.png)

![1,2-diamino-N-(butan-2-yl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2545265.png)

![(1S,2S,5R)-3-(9H-Fluoren-9-ylmethoxycarbonyl)-3-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B2545267.png)